molecular formula C20H22N2O4 B4746841 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B4746841
M. Wt: 354.4 g/mol
InChI Key: KEWKRHMOXCBPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as EMB, is a synthetic compound that has been widely used in scientific research. EMB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively used in scientific research as a tool to study the role of various proteins and enzymes in biological systems. It has been found to exhibit inhibitory effects on various enzymes such as cyclic AMP phosphodiesterase and protein kinase C. 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been used to study the role of protein kinase C in cancer cells and its potential as a target for cancer therapy.

Mechanism of Action

3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide exerts its effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit cyclic AMP phosphodiesterase, which leads to an increase in intracellular levels of cyclic AMP. This, in turn, activates protein kinase A, leading to downstream effects such as the phosphorylation of various proteins and the activation of transcription factors.
Biochemical and Physiological Effects:
3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been found to exhibit anti-inflammatory effects by inhibiting the activity of phospholipase A2 and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been extensively studied, and its mechanism of action is well understood. However, 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide also has some limitations. It has been found to exhibit cytotoxic effects at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. One potential direction is the development of 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide derivatives with improved potency and selectivity. Another direction is the study of the role of 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in the regulation of other signaling pathways and its potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders. Additionally, the development of more efficient synthesis methods for 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide and its derivatives could also be an area of future research.
Conclusion:
In conclusion, 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a synthetic compound that has been widely used in scientific research. It has been found to exhibit various biochemical and physiological effects and has been used to study the role of various proteins and enzymes in biological systems. 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the study of 3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, and further research in this area could lead to the development of new therapeutic agents for various diseases.

properties

IUPAC Name

3-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-26-18-5-3-4-16(14-18)19(23)21-17-8-6-15(7-9-17)20(24)22-10-12-25-13-11-22/h3-9,14H,2,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWKRHMOXCBPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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